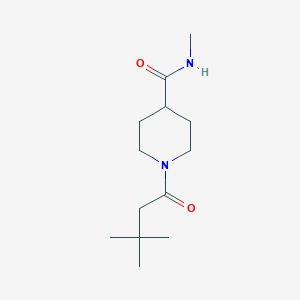
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide, also known as DMCC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMCC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H25N2O.
Mechanism of Action
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide acts as a selective antagonist of the α4β2 nicotinic acetylcholine receptor by binding to the receptor and preventing the binding of acetylcholine. This inhibition of the receptor results in a decrease in the release of dopamine and other neurotransmitters, which are involved in various neurological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory retention. This compound has also been shown to have potential therapeutic effects in the treatment of nicotine addiction and other substance abuse disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide is its selectivity for the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in various neurological processes. However, this compound has a relatively short half-life and is quickly metabolized by the liver, which can limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for the study of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective α4β2 nicotinic acetylcholine receptor antagonists. Another area of research is the investigation of the potential therapeutic effects of this compound in the treatment of various neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies may also be explored in future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential for use in various scientific research applications. Its selectivity for the α4β2 nicotinic acetylcholine receptor makes it a useful tool for studying the role of this receptor in various neurological processes. While there are limitations to its use in certain experiments, the future directions for the study of this compound are promising and may lead to the development of new therapies for neurological disorders.
Synthesis Methods
The synthesis of N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide involves the reaction of 4-methylcyclohexanone with 3-cyanopyridine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with dimethylamine to yield this compound. The overall yield of the synthesis process is approximately 40%.
Scientific Research Applications
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to act as a selective antagonist of the α4β2 nicotinic acetylcholine receptor, which is involved in various neurological processes such as learning, memory, and addiction. This compound has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other cognitive disorders.
Properties
IUPAC Name |
N,6-dimethyl-N-(4-methylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-4-8-14(9-5-11)17(3)15(18)13-7-6-12(2)16-10-13/h6-7,10-11,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKXUFHTFDYYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)



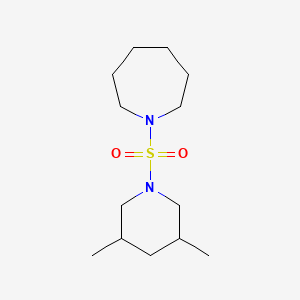
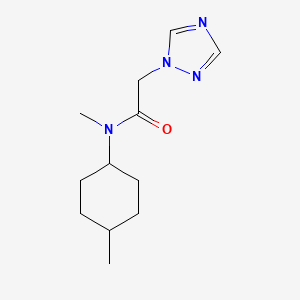
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
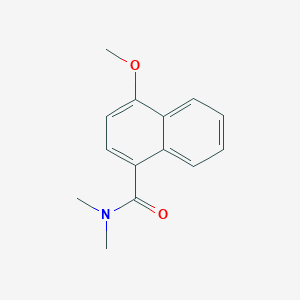
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
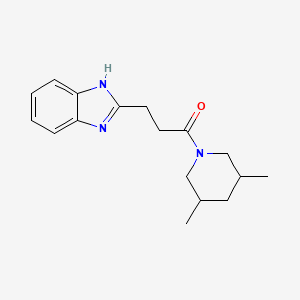
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
